molecular formula C17H17N3O3S B2954877 N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1795419-10-1

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2954877
CAS No.: 1795419-10-1
M. Wt: 343.4
InChI Key: DXEJUXHEZXSOTH-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiadiazole core substituted with a carboxamide group and two methoxyphenyl moieties. The benzothiadiazole scaffold is notable for its electron-deficient aromatic system, which enhances intermolecular interactions in biological systems, while the methoxy groups improve lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-22-15-6-4-3-5-12(15)16(23-2)10-18-17(21)11-7-8-13-14(9-11)20-24-19-13/h3-9,16H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEJUXHEZXSOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C2=CC3=NSN=C3C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium in Suzuki-Miyaura coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction pathway and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole core can interact with electron-rich regions in target molecules, facilitating various biochemical reactions. The methoxy groups can enhance the compound’s solubility and bioavailability, making it more effective in its applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Benzimidazole Derivatives ()

The compound 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide shares a carboxamide linkage and methoxy substituents but replaces the benzothiadiazole with a benzimidazole ring. The propyl group at position 1 may enhance membrane permeability compared to the ethyl group in the target compound .

Imidazole- and Benzodioxol-Containing Compounds ()

The (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide features a benzodioxol group and imidazole ring. The imine functionality (confirmed via X-ray crystallography) contrasts with the rigid benzothiadiazole core, suggesting differences in conformational flexibility and binding kinetics .

Thiazolecarboxamide Kinase Inhibitors ()

BMS-354825 (N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide) is a dual Src/Abl kinase inhibitor. Unlike the target compound, BMS-354825 uses a thiazole-carboxamide scaffold with chloro and methyl substituents, which enhance potency but reduce solubility. The hydroxyethyl-piperazinyl group improves water solubility, a feature absent in the methoxy-dominated target compound .

Physicochemical Properties

Property Target Compound BMS-354825 Benzimidazole Derivative
Molecular Weight (g/mol) ~413 529 ~438
LogP ~3.2 (predicted) 2.8 ~3.5
Solubility (mg/mL) <0.1 (methoxy reduces) 0.05 (HCl salt) <0.1
Key Substituents 2× methoxy, benzothiadiazole Chloro, thiazole, piperazine 3× methoxy, benzimidazole

Biological Activity

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse sources.

Synthesis and Structural Considerations

The compound is derived from the benzothiadiazole scaffold, which is known for its diverse biological activities. The synthesis typically involves the reaction of 2,1,3-benzothiadiazole derivatives with methoxy-substituted phenyl groups. The presence of methoxy groups is significant as they can influence the electronic properties of the molecule, potentially enhancing its biological activity.

Antiproliferative Activity

Recent studies have indicated that derivatives of benzothiadiazole exhibit notable antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values ranging from 1.2 to 5.3 μM against MCF-7 breast cancer cells . This suggests that modifications to the benzothiadiazole core can lead to enhanced anticancer properties.

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell LineIC50 (μM)
Compound AMCF-73.1
Compound BMCF-71.2
Compound CMDA-MB-4354.5

Antioxidative Properties

In addition to antiproliferative activity, compounds based on benzothiadiazole have demonstrated significant antioxidative properties. For example, certain derivatives have shown improved antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene) . The antioxidative capacity may contribute indirectly to their antiproliferative effects by reducing oxidative stress in cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that related compounds exhibit strong antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 8 μM . This highlights the potential of benzothiadiazole derivatives in developing new antimicrobial agents.

Case Studies

  • Anticancer Activity : A study involving a series of benzothiadiazole derivatives highlighted their selective cytotoxicity against various cancer cell lines, including MCF-7 and HCT-116. The most potent compounds were those with methoxy substitutions which enhanced their interaction with cellular targets .
  • Antioxidant Mechanisms : Research has shown that certain derivatives can effectively scavenge free radicals and inhibit lipid peroxidation, suggesting a mechanism through which they exert their antioxidative effects .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may induce apoptosis in cancer cells through pathways involving oxidative stress and modulation of signaling cascades related to cell survival and proliferation .

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